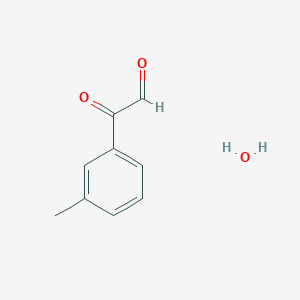
2-(3-Methylphenyl)-2-oxoethanal, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-2-oxoethanal, hydrate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Basic Information
- IUPAC Name: 2-(3-Methylphenyl)-2-oxoethanal
- Molecular Formula: C9H10O3
- Molecular Weight: 166.18 g/mol
- CAS Number: 22421176
Chemistry
2-(3-Methylphenyl)-2-oxoethanal, hydrate serves as a versatile intermediate in organic synthesis. It is particularly valuable for:
- Synthesis of Heterocycles: It acts as a precursor for various heterocyclic compounds due to its electrophilic nature.
- Reactions with Nucleophiles: The carbonyl group can undergo nucleophilic addition, making it useful in synthesizing alcohols and amines.
Biological Applications
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies have shown that derivatives of 2-(3-Methylphenyl)-2-oxoethanal exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Activity: Preliminary research suggests that this compound may modulate inflammatory pathways, making it a candidate for further pharmacological exploration.
Pharmaceutical Development
The compound is being investigated as a pharmaceutical intermediate:
- Drug Design: Its structure allows for modifications that can enhance biological activity, making it suitable for developing new therapeutic agents.
- Mechanism of Action Studies: Ongoing research aims to elucidate how this compound interacts with biological targets, which is crucial for drug development.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives of 2-(3-Methylphenyl)-2-oxoethanal against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at low concentrations, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
Research conducted at a leading university explored the anti-inflammatory properties of 2-(3-Methylphenyl)-2-oxoethanal in vitro. The compound was found to reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential application in treating inflammatory diseases .
Propriétés
Numéro CAS |
73318-83-9 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-2-oxoacetaldehyde;hydrate |
InChI |
InChI=1S/C9H8O2.H2O/c1-7-3-2-4-8(5-7)9(11)6-10;/h2-6H,1H3;1H2 |
Clé InChI |
FELZGBGSCYPJCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)C=O.O |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C=O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















